molecular formula C14H15N5S B13356447 N-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

N-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B13356447
M. Wt: 285.37 g/mol
InChI Key: MKDZFSIJTIDLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring fused with a pyrazole ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by the addition of phenyl isothiocyanate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Agriculture: It is studied for its potential use as a pesticide or herbicide.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The compound may also interact with DNA or proteins, disrupting cellular processes in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-1,3,4-thiadiazol-2-amine: Lacks the pyrazole ring.

    5-(3-(propan-2-yl)-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine: Lacks the phenyl group.

Uniqueness

N-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is unique due to the presence of both the pyrazole and phenyl groups, which may enhance its biological activity and specificity. The combination of these functional groups can lead to unique interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H15N5S

Molecular Weight

285.37 g/mol

IUPAC Name

N-phenyl-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H15N5S/c1-9(2)11-8-12(17-16-11)13-18-19-14(20-13)15-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,15,19)(H,16,17)

InChI Key

MKDZFSIJTIDLOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1)C2=NN=C(S2)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.